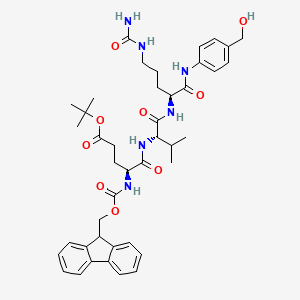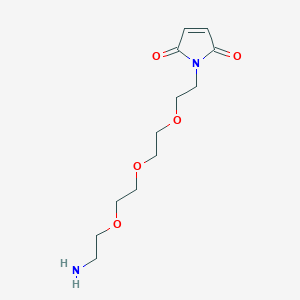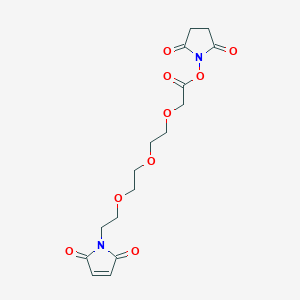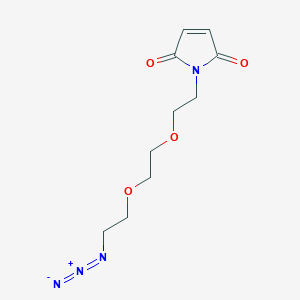
Mal-PEG3-CH2 tBu-ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mal-PEG3-CH2 tBu-ester, also known as maleimide-polyethylene glycol3-tert-butyl ester, is a compound that combines maleimide and polyethylene glycol (PEG) functionalities. This compound is often used as a linker in chemical conjugation processes, particularly in drug delivery systems. The maleimide group allows for specific attachment to thiol-containing molecules, while the PEG spacer enhances solubility and stability in aqueous media .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG3-CH2 tBu-ester typically involves the reaction of maleimide with a PEG derivative that has a tert-butyl ester group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the conjugation process. The tert-butyl ester group can be deprotected under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as chromatography and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
Mal-PEG3-CH2 tBu-ester undergoes various chemical reactions, including:
Substitution Reactions: The maleimide group can react with thiol-containing molecules to form stable thioether bonds.
Deprotection Reactions: The tert-butyl ester group can be removed under acidic conditions to expose the carboxyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include thiol-containing molecules, and the reactions are typically carried out in organic solvents at room temperature.
Deprotection Reactions: Acidic conditions, such as the use of trifluoroacetic acid, are employed to remove the tert-butyl ester group.
Major Products Formed
Thioether Bonds: Formed from the reaction of the maleimide group with thiols.
Carboxyl Groups: Exposed after the deprotection of the tert-butyl ester group.
Aplicaciones Científicas De Investigación
Mal-PEG3-CH2 tBu-ester has a wide range of applications in scientific research, including:
Drug Delivery: Used as a linker to improve the pharmacokinetic properties of drugs by enhancing solubility and stability.
Bioconjugation: Facilitates the attachment of biomolecules for targeted delivery and imaging.
Regenerative Medicine: Incorporated into PEG hydrogels for controlled release of biomolecules and scaffolds for tissue engineering.
Nanotechnology: Utilized in the synthesis of nanoparticles for drug delivery and diagnostic applications.
Mecanismo De Acción
The mechanism of action of Mal-PEG3-CH2 tBu-ester primarily involves its ability to form stable thioether bonds with thiol-containing molecules. This specific attachment is facilitated by the maleimide group, which reacts with thiols under mild conditions. The PEG spacer enhances solubility and stability, making the compound suitable for various biomedical applications .
Comparación Con Compuestos Similares
Similar Compounds
Amino-PEG3-t-butyl ester: Contains an amino group and a tert-butyl ester group, used in similar applications for bioconjugation and drug delivery.
Bis-succinimide ester-activated PEG: Used for crosslinking between primary amines in proteins and other molecules.
Uniqueness
Mal-PEG3-CH2 tBu-ester is unique due to its combination of maleimide and PEG functionalities, which allows for specific and stable attachment to thiol-containing molecules while enhancing solubility and stability. This makes it particularly useful in drug delivery and bioconjugation applications .
Propiedades
IUPAC Name |
tert-butyl 2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO7/c1-16(2,3)24-15(20)12-23-11-10-22-9-8-21-7-6-17-13(18)4-5-14(17)19/h4-5H,6-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVRPNPQKYXDFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCN1C(=O)C=CC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[2-(2-azidoethoxy)ethoxy]ethylamino]-5-oxopentanoic acid](/img/structure/B8113877.png)

![1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane](/img/structure/B8113888.png)











